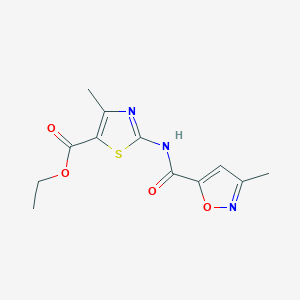

ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-4-18-11(17)9-7(3)13-12(20-9)14-10(16)8-5-6(2)15-19-8/h5H,4H2,1-3H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEDOCKZKAVABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NO2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring followed by the introduction of the oxazole moiety. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially leading to different derivatives.

Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological systems to understand its potential as a drug candidate.

Medicine: Investigating its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

Critical Analysis :

Pharmacological Activity

Biological Activity

Ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiprotozoal, and anticancer properties, supported by relevant research findings and data tables.

1. Chemical Structure and Properties

The compound features a thiazole ring, an oxazole moiety, and an ethyl ester functional group. Its unique structure contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 298.33 g/mol.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate.

Table 1: Antimicrobial Activity of Thiazole Derivatives

The compound exhibited significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL. This suggests that it could be a candidate for further development as an antimicrobial agent.

3. Antiprotozoal Activity

The antiprotozoal effects of similar thiazole compounds have also been investigated. For instance, derivatives have shown potent activity against Trypanosoma cruzi:

Table 2: Antiprotozoal Activity

| Compound | Protozoan Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate | Trypanosoma cruzi | 0.37 |

This compound demonstrated an IC50 value of 0.37 µM against the Y strain of T. cruzi, indicating it is nearly 28 times more effective than the reference drug benznidazole.

4. Anticancer Activity

Research has also explored the anticancer properties of thiazole derivatives.

Table 3: Anticancer Activity

The compound showed promising cytotoxic activity against human tumor cell lines such as HCT116 and HepG2 with IC50 values indicating effective inhibition of cell proliferation.

The mechanism behind the biological activities of ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate may involve:

Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiprotozoal Mechanism: Inhibition of critical enzymes necessary for the survival and replication of protozoan parasites.

Anticancer Mechanism: Induction of apoptosis through modulation of histone deacetylases (HDACs) and activation of pro-apoptotic pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 4-methyl-2-(3-methyl-1,2-oxazole-5-amido)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis of thiazole-oxazole hybrids typically involves multi-step reactions, such as:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. For example, refluxing 2-aminothiazole precursors with sodium acetate in acetic acid facilitates cyclization .

- Step 2: Amide coupling between the thiazole intermediate and 3-methyl-1,2-oxazole-5-carboxylic acid using coupling agents like EDCI/HOBt. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .

Optimization Strategies:

-

Reaction Monitoring: Use TLC or HPLC to track intermediate formation.

-

Purification: Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar byproducts.

-

Yield Data (Example):

Step Reagents Solvent Temp (°C) Yield (%) 1 NaOAc, AcOH Acetic acid 110 65–73 2 EDCI, HOBt DMF 25 60–68

Basic: How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic techniques?

Answer:

X-ray Diffraction (XRD):

- Use SHELX software for structure solution and refinement. Single-crystal XRD resolves bond lengths and angles, with residual factors (R1) < 0.05 indicating high accuracy .

- ORTEP-3 visualizes thermal ellipsoids and validates stereochemistry .

Spectroscopic Validation:

- IR Spectroscopy: Confirm amide (C=O stretch ~1700 cm⁻¹) and oxazole (C=N ~1563 cm⁻¹) functional groups .

- NMR:

Advanced: What computational approaches are suitable for predicting the bioactivity of this compound against enzyme targets?

Answer:

Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). Parameters include:

- Grid box centered on the active site (20 ų).

- Lamarckian genetic algorithm for conformational sampling .

Example Docking Results:

| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | H-bond with Arg120, hydrophobic with Val523 |

| HDAC6 | -7.9 | Zn²⁺ coordination, π-stacking with Phe786 |

Advanced: How can researchers resolve contradictions in spectral data or crystallographic parameters during structural validation?

Answer:

Data Cross-Validation:

- Compare experimental XRD parameters (e.g., unit cell dimensions) with Cambridge Structural Database entries.

- Use PLATON (SHELX suite) to check for missed symmetry or twinning .

Case Study:

If ¹H NMR shows unexpected splitting, perform:

- VT-NMR (variable temperature) to assess dynamic effects.

- 2D-COSY to identify coupling partners.

Basic: What analytical methods ensure purity and stability of this compound under storage conditions?

Answer:

Purity Assessment:

- HPLC: Use a C18 column (ACN/water gradient, 0.1% TFA). Retention time consistency (±0.1 min) indicates purity >95% .

- Elemental Analysis: Match experimental C/H/N/S values to theoretical within ±0.4%.

Stability Protocol:

- Store at -20°C under inert gas (N₂).

- Monitor degradation via LC-MS every 6 months.

Advanced: What strategies are effective for evaluating the compound’s enzyme inhibition potential in vitro?

Answer:

Kinetic Assays:

- Fluorometric Assays: Measure IC50 using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).

- Microplate Readers: Monitor absorbance/fluorescence changes at λ = 340–460 nm .

Example Data:

| Enzyme | IC50 (µM) | Assay Type |

|---|---|---|

| α-Glucosidase | 12.4 ± 1.2 | Fluorometric |

| Tyrosinase | 18.9 ± 2.1 | Spectrophotometric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.